9-Methoxy-3-epi-alpha-yohimbine

Descripción

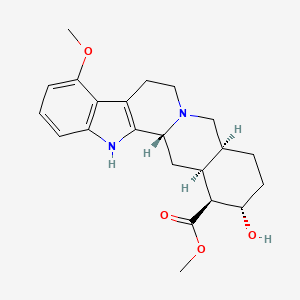

Structure

3D Structure

Propiedades

Fórmula molecular |

C22H28N2O4 |

|---|---|

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

methyl (1R,15S,18S,19S,20S)-18-hydroxy-8-methoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-27-18-5-3-4-15-19(18)13-8-9-24-11-12-6-7-17(25)20(22(26)28-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17+,20+/m1/s1 |

Clave InChI |

WMMZYEBFJWWUJX-XFWLNYBISA-N |

SMILES isomérico |

COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@@H]([C@H]5C(=O)OC)O)CN4CC3 |

SMILES canónico |

COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)CN4CC3 |

Sinónimos |

9-methoxy-3-epi-alpha-yohimbine |

Origen del producto |

United States |

Natural Occurrence and Phytogeographical Distribution of 9 Methoxy 3 Epi Alpha Yohimbine

Isolation and Identification from Mitragyna Species

Detailed phytochemical investigations have led to the successful isolation and characterization of 9-Methoxy-3-epi-alpha-yohimbine from Mitragyna africanus. A study focusing on the stem bark of M. africanus collected in Nigeria identified a new yohimbine-type indole (B1671886) alkaloid, which was determined to be this compound. nih.gov The structure of this compound was elucidated through spectroscopic analysis.

While the presence of this compound is confirmed in Mitragyna africanus, extensive research on other species of the same genus, such as Mitragyna parvifolia and Mitragyna inermis, has not yet reported its isolation. Numerous studies have detailed the alkaloid profiles of both M. parvifolia and M. inermis, identifying a wide array of indole and oxindole (B195798) alkaloids. wikipedia.orgpharmatutor.orgscirp.orgnih.govoup.comhumanjournals.comresearchgate.netnih.govresearchgate.netresearchgate.net However, this compound is not listed among the constituents found in these particular species to date. This suggests that the compound may be specific to certain Mitragyna species or that its concentration in M. parvifolia and M. inermis is below the detection limits of the analytical methods employed in the published studies.

Co-occurrence with Other Indole Alkaloids in Botanical Sources

In its known botanical source, Mitragyna africanus, this compound does not occur in isolation. It is found alongside a complex mixture of other alkaloids. The same study that identified this compound also reported the presence of seven known Corynanthe-type oxindole alkaloids. nih.gov

The broader Mitragyna genus is characterized by the co-occurrence of a diverse range of indole and oxindole alkaloids. For instance, in Mitragyna parvifolia, a variety of alkaloids have been identified, including mitraphylline, isomitraphylline, pteropodine, isopteropodine, speciophylline, and uncarine F as major oxindolic alkaloids. humanjournals.com Other identified alkaloids in M. parvifolia include rotundifoline, rhynchophylline, isorotundifoline, and mitragynine. humanjournals.comresearchgate.net Similarly, phytochemical analyses of Mitragyna inermis have revealed the presence of alkaloids such as rotundifoline, isorotundifoline, rhynchophylline, isorhynchophylline, and speciophylline. oup.com

A comparative metabolomics analysis of Mitragyna speciosa, another species within the genus, tentatively identified yohimbine (B192690), alongside other alkaloids like akuammidine, alstonine, and tryptamine (B22526), showcasing the rich alkaloidal diversity. nih.govbohrium.com

| Plant Species | Co-occurring Indole/Oxindole Alkaloids |

| Mitragyna africanus | Corynanthe-type oxindole alkaloids nih.gov |

| Mitragyna parvifolia | Mitraphylline, Isomitraphylline, Pteropodine, Isopteropodine, Speciophylline, Uncarine F, Rotundifoline, Rhynchophylline, Isorotundifoline, Mitragynine humanjournals.comresearchgate.net |

| Mitragyna inermis | Rotundifoline, Isorotundifoline, Rhynchophylline, Isorhynchophylline, Speciophylline oup.com |

| Mitragyna speciosa | Akuammidine, Alstonine, Tryptamine, Yohimbine (tentatively identified) nih.govbohrium.com |

Phytochemical Context within the Rubiaceae Family

The Rubiaceae family, to which the Mitragyna genus belongs, is one of the largest angiosperm families and is renowned for its production of a wide array of secondary metabolites, with indole alkaloids being a significant chemical marker. nih.gov This family has a cosmopolitan distribution, with the greatest species diversity concentrated in tropical and subtropical regions. nih.govwikipedia.org

The family is characterized by the presence of various bioactive compounds, including iridoids, anthraquinones, triterpenes, and a diverse range of alkaloids. nih.gov Monoterpene indole alkaloids, such as those found in Mitragyna, are a predominant class within Rubiaceae. nih.gov The genus Cinchona, the source of the antimalarial alkaloid quinine, and Coffea, the source of caffeine, are other economically important members of this family, highlighting its significance in the realm of natural products. wikipedia.org

The occurrence of yohimbine and its derivatives is not exclusive to the Mitragyna genus within the Rubiaceae family. Yohimbine itself is famously derived from the bark of Pausinystalia johimbe, another African tree belonging to the Rubiaceae family. wikipedia.org The presence of this compound in Mitragyna africanus further illustrates the chemosystematic link and the evolutionary diversification of alkaloid biosynthesis within the Rubiaceae family.

Synthetic Methodologies and Chemical Transformations of 9 Methoxy 3 Epi Alpha Yohimbine and Analogues

Total Synthesis Strategies for Complex Yohimbinoid Alkaloids

The total synthesis of yohimbinoid alkaloids is a formidable challenge that has spurred the development of innovative and efficient synthetic routes. These strategies often serve as a platform to showcase the power of new catalytic methods in constructing complex molecular frameworks. nih.govnorthwestern.edu The yohimbine (B192690) family of alkaloids, derived from the amino acid tryptophan and the secoiridoid monoterpene secologanin (B1681713), presents a pentacyclic indole (B1671886) structure with multiple stereocenters, making their synthesis a rigorous test of stereocontrol. nih.gov

Historically, a common approach, pioneered by Woodward, involves the construction of a fully functionalized E-ring precursor, followed by the attachment of the tryptamine (B22526) unit and subsequent ring closure to form the characteristic β-carboline system. nih.gov However, this strategy introduces the crucial pharmacophore late in the synthesis. nih.gov More contemporary approaches aim for greater efficiency and modularity, enabling access to a diverse range of stereoisomers from a common intermediate. nih.govnih.gov

A notable modern strategy involves an N-heterocyclic carbene (NHC)-catalyzed dimerization and an amidation/N-acyliminium ion cyclization sequence. nih.gov This powerful combination allows for the rapid assembly of four of the five rings and establishes three of the five stereocenters in just two steps. nih.gov This approach has been successfully applied to the synthesis of (−)-rauwolscine and (−)-alloyohimbane and provides a gateway to all four diastereomeric arrangements of the yohimbine core. nih.gov

Another innovative approach utilizes a bioinspired coupling, where the entire pentacyclic skeleton is constructed through an enantioselective kinetic resolution of an achiral, readily available synthetic surrogate. nih.gov This method allows for the collective and divergent synthesis of all four stereoisomeric subfamilies of yohimbine alkaloids by strategically managing thermodynamic and kinetic preferences. nih.gov The use of chiral catalysts, such as chiral bicyclic guanidine, has also enabled enantioselective tandem-isomerization intramolecular Diels-Alder reactions to construct key hydroisoquinoline intermediates en route to yohimbine alkaloids. researchgate.net

| Strategy | Key Reactions | Advantages | Referenced Alkaloids |

|---|---|---|---|

| Classic Woodward-type Approach | E-ring pre-functionalization, Late-stage tryptamine coupling and cyclization | Well-established, proven for specific targets | Reserpine (B192253) nih.gov |

| NHC-Catalyzed Dimerization/Cyclization | NHC-catalyzed dimerization, Amidation/N-acyliminium ion cyclization | High efficiency, rapid construction of core structure, stereocontrol nih.gov | (−)-rauwolscine, (−)-alloyohimbane nih.gov |

| Bioinspired Kinetic Resolution | Enantioselective kinetic resolution of an achiral surrogate | Divergent synthesis of all four stereoisomeric subfamilies nih.gov | Yohimbine, β-yohimbine, pseudoyohimbine, alstovenine, venenatine nih.gov |

| Organocatalytic Tandem Reaction | Chiral bicyclic guanidine-catalyzed tandem-isomerization intramolecular Diels-Alder reaction | Enantioselective, construction of key intermediates researchgate.net | (+)-alpha-Yohimbine researchgate.net |

Stereocontrolled Synthesis of 3-epi-alpha-yohimbine Analogues

The stereochemical configuration of yohimbine alkaloids is critical to their biological activity, and thus, the development of stereocontrolled synthetic methods is of paramount importance. The synthesis of 3-epi-alpha-yohimbine and its analogues requires precise control over the stereocenter at the C-3 position.

Acid-catalyzed epimerization is a powerful tool for manipulating the stereochemistry at C-3. researchgate.net This reaction can selectively alter the stereochemistry at the epimeric center, which can significantly impact the pharmacological properties of the resulting compound. researchgate.net For instance, treatment with acetic acid has been used for the epimerization of C-3 in the synthesis of yohimbine alkaloids. nih.gov In some cases, Lewis acids like trimethylsilyl (B98337) iodide (TMSI) can facilitate this conversion, though it may be accompanied by side products. researchgate.net A recently developed method using I2/PhSiH3 has shown good applicability for the C-3 epimerization of certain yohimbine intermediates. nih.gov

The stereochemical outcome of cyclization reactions is also crucial. For example, in intramolecular Diels-Alder (IMDA) reactions used to construct the yohimbinoid core, the stereoselectivity can be influenced by the reaction conditions and the nature of the substrate. nih.gov Thermal IMDA reactions of certain triene precursors have shown a preference for the endo-chair transition state, leading to a specific diastereomer. nih.gov Lewis acid mediation, such as with scandium triflate, can enhance the endo-selectivity of these cycloadditions. nih.gov

Furthermore, the choice of reducing agents can dictate the stereochemistry at other centers, which can indirectly influence the accessibility of certain C-3 epimers. For example, the reduction of a β-ketoester intermediate with NaBH4 can lead to a specific diastereomer, while other reagents might be needed to achieve the desired stereochemical outcome. nih.gov

Diastereoselective Control in Late-Stage Cyclizations for Yohimbinoid Cores

The final cyclization step to form the pentacyclic yohimbinoid core is a critical transformation where diastereoselectivity plays a pivotal role in determining the final stereochemical outcome. Various cyclization strategies have been employed, with the choice of method often dictating the stereochemistry of the newly formed ring junctions.

The Pictet-Spengler reaction is a classic method for constructing the tetrahydro-β-carboline moiety of indole alkaloids. Enantioselective versions of this reaction, using organocatalysts, have been developed to set the stereochemistry at C-3 during the cyclization process. pitt.edu

Another powerful late-stage cyclization is the intramolecular Diels-Alder (IMDA) reaction. In the synthesis of yohimbine analogues, a scandium triflate-mediated IMDA cycloaddition has been shown to be highly endo-selective. nih.gov The stereochemical preference in these reactions can be influenced by the conformation of the transition state, with chair-like transition states often being favored. pitt.edu The nature of the substituent on the nitrogen atom (N4) can also impact the endo/exo selectivity of the cyclization. pitt.edu

Dieckmann condensation is another key cyclization used to form the E-ring of the yohimbine skeleton. The conditions for this reaction must be carefully optimized to achieve the desired regioselectivity and to avoid the formation of inseparable isomers. nih.gov

| Cyclization Method | Key Features | Stereochemical Control | References |

|---|---|---|---|

| Pictet-Spengler Reaction | Formation of tetrahydro-β-carboline | Can be rendered enantioselective with organocatalysts, controlling C-3 stereocenter. | pitt.edu |

| Intramolecular Diels-Alder (IMDA) Reaction | Formation of the C/D rings | Highly endo-selective with Lewis acid catalysis (e.g., Sc(OTf)3). N4 substituent can influence endo/exo ratio. | nih.govpitt.edu |

| Dieckmann Condensation | Formation of the E-ring | Reaction conditions are critical for regioselectivity and to avoid isomeric mixtures. | nih.gov |

| N-Acyliminium Ion Cyclization | Formation of the D-ring | Can be highly diastereoselective, contributing to the core stereotriad. | nih.gov |

Derivatization and Structural Modification of 9-Methoxy-3-epi-alpha-yohimbine for Research Purposes

The derivatization of natural products like this compound is a crucial strategy for exploring structure-activity relationships (SAR) and developing new chemical probes or therapeutic leads. While specific derivatization of this compound is not extensively detailed in the provided search results, the synthesis of various yohimbine analogues provides a clear indication of the types of modifications that are synthetically accessible. nih.gov

The modular synthetic approaches developed for yohimbinoids allow for the generation of structural analogues with unique features. For example, a strategy involving a transition-metal-catalyzed decarboxylative allylation coupled with an IMDA cycloaddition has been used to create "de-rigidified" yohimbine analogues that lack the typical ethylene (B1197577) linkage between the indole and decahydroisoquinoline (B1345475) units. nih.gov This approach allows for the synthesis of novel pentacyclic urea (B33335) cores, demonstrating the potential for significant structural diversification. nih.gov

Furthermore, the ability to access all four diastereomeric subfamilies (normal, allo, pseudo, and epiallo) from a common intermediate opens up avenues for systematically studying the impact of stereochemistry on biological activity. nih.gov The synthesis of analogues with different substitution patterns on the aromatic ring, as seen in the synthesis of reserpine analogues, is also a key area of derivatization. researchgate.net These modifications are essential for probing the interactions of these compounds with their biological targets, such as adrenergic receptors. biosynth.com

Analytical Methodologies for the Characterization and Quantification of 9 Methoxy 3 Epi Alpha Yohimbine

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Analysis

High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are powerful techniques for the separation and analysis of 9-methoxy-3-epi-alpha-yohimbine from complex matrices.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the analysis of yohimbine (B192690) alkaloids. A validated HPLC method with UV detection is often employed for the identification and quantification of these compounds. For instance, a method utilizing a Spherisorb ODS RP C18 column with a mobile phase of methanol (B129727), acetonitrile (B52724), and water (70:20:10 v/v) at a flow rate of 2 ml/min and UV detection at 270 nm has been successfully validated for yohimbine analysis. mdpi.com Such methods demonstrate good linearity, with a linear dependence between concentration and peak area in a defined range. mdpi.com The validation of these methods typically includes assessments of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. mdpi.com For the analysis of yohimbine and its isomers in botanical extracts, a simple isocratic HPLC method has been developed using a reverse-phase column with a mobile phase of acetonitrile and water containing modifiers like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), with UV detection at 210 nm. spectrabase.com

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC offers a simple, sensitive, and efficient alternative for the quantitative determination of yohimbine and its isomers. A validated HPTLC method for yohimbine hydrochloride in pharmaceutical preparations employed silica (B1680970) gel plates as the stationary phase and a mobile phase of chloroform, methanol, and ammonia (B1221849) (97:3:0.2, v/v/v). nih.govdyadlabs.com This method showed good linearity over a concentration range of 80–1000 ng/spot with a correlation coefficient (R²) of 0.9965. nih.govdyadlabs.com The limits of detection and quantitation were found to be 5 and 40 ng/spot, respectively. nih.govdyadlabs.com Another HPTLC method for the estimation of yohimbine base in complex mixtures also demonstrated good linearity and specificity. nih.gov

| Parameter | HPTLC Method for Yohimbine Hydrochloride nih.govdyadlabs.com | HPTLC Method for Yohimbine Base nih.gov |

| Stationary Phase | Silica gel 60 F254 HPTLC plates | Silica gel TLC plates |

| Mobile Phase | Chloroform:Methanol:Ammonia (97:3:0.2) | Not specified |

| Linearity Range | 80–1000 ng/spot | Not specified |

| Correlation Coefficient (R²) | 0.9965 | Not specified |

| Limit of Detection (LOD) | 5 ng/spot | 23.58 ng |

| Limit of Quantitation (LOQ) | 40 ng/spot | 71.44 ng |

Mass Spectrometry (MS) and Tandem MS for Identification and Structural Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and structural confirmation of this compound. Tandem mass spectrometry (MS/MS) provides detailed fragmentation patterns that are crucial for distinguishing between isomers.

The electron spray ionization (ESI) mass spectrum of yohimbine typically shows a quasi-molecular ion peak [M+H]+ at m/z 355. nih.gov MS/MS analysis of this precursor ion reveals characteristic fragment ions. nih.gov For yohimbine and its isomers, a common fragmentation pathway involves the cleavage of the pyridine (B92270) ring, leading to significant fragment ions. nih.gov For instance, in the analysis of yohimbine, major fragment ions at m/z 212 and m/z 144 are observed. nih.gov The transition of m/z 355 → 144 is often used for the quantification of yohimbine and its isomers like rauwolscine (B89727) and corynanthine (B1669447) in LC-MS/MS methods. dyadlabs.com

Accurate mass measurements using techniques like LC/quadrupole time-of-flight (QTOF)-MS allow for the determination of the elemental composition of the molecule and its fragments, further aiding in identification. nih.gov The fragmentation patterns of methoxy-yohimbine isomers will be influenced by the position of the methoxy (B1213986) group on the aromatic ring, leading to distinct fragment ions that can be used for their differentiation. oup.comiajps.com Molecular networking based on MS/MS data has also been employed to classify and identify different yohimbine-type alkaloids in complex extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation and stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The complete assignment of ¹H and ¹³C NMR spectra is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments help to establish the connectivity between protons and carbons in the molecule.

For yohimbine alkaloids, the chemical shifts and coupling constants of the protons and carbons in the pentacyclic skeleton are characteristic and sensitive to the stereochemistry at the various chiral centers. researchgate.netnih.gov The stereochemistry of this compound, particularly the epi configuration at C-3 and the alpha configuration of the yohimbine skeleton, can be determined by analyzing the coupling constants and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum. organicchemistrydata.orgyoutube.comyoutube.com

A predicted ¹³C NMR spectrum for 11-methoxy-alpha-yohimbine (a synonym for a methoxy derivative of alpha-yohimbine) is available in databases, providing an initial reference for spectral interpretation. nih.gov However, the complete and validated assignment for this compound requires experimental data from purified samples.

Spectrophotometric Techniques (e.g., UV-Vis) for Quantitative Analysis

UV-Vis spectrophotometry offers a simple and cost-effective method for the quantitative analysis of total alkaloids, and can be adapted for the quantification of specific compounds like this compound, provided a pure standard is available.

Indole (B1671886) alkaloids, including yohimbine derivatives, exhibit characteristic UV absorption spectra due to the presence of the indole chromophore. acs.org The UV spectrum of alpha-yohimbine in methanol shows absorption maxima at 227 and 281 nm. nih.gov The position and intensity of these absorption bands can be influenced by the substitution pattern on the indole ring.

For the quantitative determination of total alkaloids in plant extracts, a common spectrophotometric method involves the formation of a colored complex with a reagent like bromocresol green (BCG). researchgate.netresearchgate.net The absorbance of the resulting complex is measured at a specific wavelength (e.g., 470 nm), and the total alkaloid content is determined by comparison with a standard curve prepared using a reference alkaloid like atropine. researchgate.net While this method is useful for estimating total alkaloid content, it lacks the specificity for quantifying individual alkaloids like this compound in a mixture.

For the specific quantification of this compound using UV-Vis spectrophotometry, a pure sample of the compound is required to determine its molar absorptivity at the wavelength of maximum absorbance (λmax). iajps.com A calibration curve can then be constructed to determine the concentration of the compound in unknown samples, assuming no interference from other compounds at the chosen wavelength.

Method Validation and Development for Complex Biological and Botanical Matrices

The development and validation of analytical methods for the quantification of this compound in complex matrices such as botanical extracts or biological fluids are crucial to ensure the reliability and accuracy of the results. nih.govmdpi.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

A validated method for the analysis of yohimbine and its analogs in dietary supplements using LC/QTOF-MS and LC/QQQ-MS has been reported. nih.gov The validation parameters assessed included linearity, limits of detection (LOD), precision, and accuracy. researchgate.net For instance, the quantification of yohimbine and ajmalicine (B1678821) in spiked extracts showed recoveries of 99 to 103% with a relative standard deviation (RSD) of 3.6% or lower. nih.gov

When developing methods for complex matrices, sample preparation is a critical step to remove interfering substances. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been successfully applied for the extraction of yohimbine alkaloids from dietary supplements. nih.gov

A typical validation process for an HPLC method for analyzing yohimbine alkaloids in a plant extract would involve the following parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by the resolution of the analyte peak from other peaks in the chromatogram.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of a series of standards.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the pure standard is added to a sample and the recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The validation of an HPLC method for the determination of yohimbine in various products demonstrated a linear dependence in the concentration range of 5x10⁻⁷ g/ml to 1x10⁻⁵ g/ml, with a limit of detection of 5.44x10⁻⁷ g/ml and a limit of quantitation of 1.65x10⁻⁶ g/ml. mdpi.com The accuracy was reported with a recovery of 98.68% ± 2.03%. mdpi.com

| Validation Parameter | Typical Acceptance Criteria for HPLC Methods |

| Linearity (Correlation Coefficient, R²) | ≥ 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% (for LOQ), ≤ 10% (for other concentrations) |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Structure Activity Relationship Sar Studies of 9 Methoxy 3 Epi Alpha Yohimbine and Its Analogues

Influence of Stereochemistry at Chiral Centers on Biological Activity

The yohimbine (B192690) scaffold possesses a complex pentacyclic structure with five chiral centers at positions C-3, C-15, C-16, C-17, and C-20. nih.govtandfonline.com This stereochemical complexity gives rise to a variety of diastereomers, each with a unique three-dimensional arrangement and, consequently, distinct biological activity. nih.govtandfonline.com The biological activity of these alkaloids is highly dependent on their diastereomeric classification as normal, allo, epi-allo, or pseudo, which differ in the stereochemical configuration around the D-ring. nih.govnih.gov

The stereochemistry at C-3 is particularly crucial in determining the pharmacological profile. The "epi" configuration at C-3, as seen in 9-methoxy-3-epi-alpha-yohimbine, signifies an axial orientation of the hydrogen atom at this position, which differs from the equatorial hydrogen in yohimbine itself. This inversion can significantly alter the molecule's shape and its ability to bind to target receptors. While specific studies on this compound are not abundant, the synthesis of (±)-3-epi-α-yohimbine has been reported, providing a basis for studying the impact of this specific stereoisomerism. acs.org The varying activities of stereoisomers like yohimbine, rauwolscine (B89727), and corynanthine (B1669447) underscore the critical nature of the spatial arrangement of the atoms for receptor interaction. tandfonline.com For instance, different stereoisomers exhibit varied affinities for dopamine (B1211576) and serotonin (B10506) receptors, in addition to their primary action on adrenergic receptors. tandfonline.com

Table 1: Comparison of Yohimbine Stereoisomers and their Receptor Affinity

| Compound | Stereochemistry | Primary Target | Notes |

| Yohimbine | Normal | α2-Adrenergic Antagonist | Also interacts with serotonin and dopamine receptors. nih.govnih.govwikipedia.org |

| Rauwolscine (α-yohimbine) | Allo | α2-Adrenergic Antagonist | Stereoisomer of yohimbine. tandfonline.comnih.gov |

| Corynanthine | Pseudo | α1-Adrenergic Antagonist | Stereoisomer of yohimbine. tandfonline.com |

| 3-epi-alpha-Yohimbine | Epi-allo | - | The "epi" configuration at C-3 alters the 3D structure. acs.org |

This table is generated based on available data for yohimbine and its common stereoisomers to illustrate the impact of stereochemistry. Data for this compound is not sufficiently available.

Role of the Methoxy (B1213986) Substitution at C-9 in Receptor Binding and Selectivity

The introduction of a methoxy group at the C-9 position of the indole (B1671886) ring can significantly modulate the electronic properties and steric profile of the yohimbine scaffold, thereby influencing its receptor binding and selectivity. The isolation of a 9-methoxyyohimbine-type indole alkaloid from Mitragyna africanus suggests that this substitution pattern is found in nature and may confer specific biological activities. acs.org

A methoxy group is an electron-donating group, which can alter the electron density of the indole ring system. This change can affect the hydrogen bonding and π-π stacking interactions that are often crucial for ligand-receptor recognition. Furthermore, the steric bulk of the methoxy group can influence the orientation of the molecule within the binding pocket, potentially enhancing selectivity for a particular receptor subtype.

While direct studies on the receptor binding profile of this compound are scarce, research on other methoxy-substituted N-benzimidazole-derived carboxamides has shown that the number and position of methoxy groups can have a pronounced effect on antiproliferative and antioxidative activities. mdpi.com This suggests that the C-9 methoxy group in the yohimbine analogue likely plays a significant role in fine-tuning its pharmacological effects.

Systematic Exploration of Functional Group Modifications and their Impact on Pharmacological Profiles

The systematic modification of functional groups on the yohimbine scaffold is a key strategy for developing analogues with improved potency, selectivity, and novel pharmacological profiles. These modifications can range from simple esterifications or amidations to more complex structural alterations.

One innovative approach has been the development of "conformationally liberated" analogues of yohimbine. nih.govacs.org In these compounds, the C-ring ethylene (B1197577) linker is severed, creating a more flexible scaffold that can be derivatized to target different receptors. nih.govacs.org This strategy has led to the generation of libraries of complex and diverse molecules with potential applications in cancer therapy by targeting various G-protein-coupled receptors. nih.gov

The microbial hydroxylation of yohimbine to produce derivatives such as 18β-hydroxyyohimbine and 21α-hydroxyyohimbine also represents a form of functional group modification that can alter the compound's properties. researchgate.net

Computational Chemistry Approaches to Predict and Analyze SAR

Computational chemistry provides powerful tools for predicting and analyzing the structure-activity relationships of yohimbine and its analogues. nih.gov Techniques such as molecular docking and molecular dynamics simulations are employed to model the interaction of these ligands with their receptor targets at an atomic level. nih.govresearchgate.net

These computational methods can elucidate the key amino acid residues involved in binding and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net By comparing the binding modes of different yohimbine derivatives, researchers can rationalize their observed differences in potency and selectivity. researchgate.net For instance, computational studies have been used to understand the selective inhibition of yohimbine and its derivatives at different α2-adrenoceptor subtypes. researchgate.net

Furthermore, computational approaches can be used to predict the SAR of novel, yet-to-be-synthesized analogues. By systematically modifying the structure of this compound in silico and predicting the binding affinity of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This approach, often part of a broader strategy of computer-aided drug design, can significantly accelerate the discovery of new therapeutic agents. dovepress.com The analysis of SAR microenvironments in high-throughput screening data is another computational method that can help identify key structural features responsible for activity. dovepress.com

Pre Clinical Research Applications and Pharmacological Tool Potential

Utilization of 9-Methoxy-3-epi-alpha-yohimbine as a Selective Pharmacological Probe in Receptor Research

Currently, there is a notable lack of publicly available research detailing the comprehensive receptor binding profile of this compound. Its structural similarity to yohimbine (B192690), a known α2-adrenergic receptor antagonist, suggests a potential interaction with adrenergic receptors. However, without specific binding assay data, its selectivity and affinity for these and other receptors remain uncharacterized. Consequently, its use as a selective pharmacological probe is not yet established.

Investigation of Molecular Mechanisms in Isolated Organ Systems and Cell Lines

The primary insight into the molecular activity of this compound comes from a patent application that investigated its effects on human skin progenitor (SKP) cells. This research suggests that the compound may play a role in promoting the self-renewal of these stem cells.

In a series of experiments using four different cell lines, this compound was shown to promote the formation of neurospheres, which is an indicator of stem cell self-renewal and proliferation. nih.gov The table below summarizes the findings from these in vitro assays.

| Cell Line Type | Assay | Finding |

| Human Skin Progenitor (SKP) | Sphere Formation Assay | Promoted self-renewal |

This interactive table summarizes the key findings from in vitro studies on this compound.

These findings, while preliminary, suggest a potential mechanism of action related to cellular proliferation and differentiation pathways. However, further studies are required to elucidate the precise molecular targets and signaling cascades involved. There is no available data on its effects on isolated organ systems.

Contribution to the Discovery and Development of Novel Chemical Entities within Medicinal Chemistry Programs

The structural backbone of yohimbine and its analogues has historically served as a scaffold for the development of new compounds with therapeutic potential. As a naturally occurring derivative, this compound holds potential as a starting material or a template for medicinal chemistry efforts. Its unique methoxy (B1213986) substitution on the indole (B1671886) ring could be exploited to modulate potency, selectivity, and pharmacokinetic properties of new synthetic derivatives. At present, however, specific examples of its use in active medicinal chemistry programs leading to the development of novel chemical entities are not widely reported in scientific literature.

Q & A

Basic: What are the optimal synthetic pathways for 9-Methoxy-3-epi-alpha-yohimbine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step protocols with precise stoichiometric ratios of precursors (e.g., methoxy-substituted indole alkaloids) and catalysts (e.g., Pd/C for hydrogenation). Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions.

- Temperature control : Exothermic reactions require cooling to prevent degradation (e.g., maintaining ≤60°C during cyclization steps) .

- Catalyst activity : Heterogeneous catalysts improve regioselectivity but require post-reaction filtration to avoid contamination .

Data Table Example:

| Step | Reagents | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | A/B | 50 | 65 | 92% |

| 2 | C/D | 80 | 48 | 85% |

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from dynamic molecular behavior (e.g., conformational isomerism) or solvent-induced shifts in NMR. To resolve conflicts:

- Multi-technique validation : Cross-reference NMR (¹³C, DEPT-135), X-ray diffraction, and high-resolution mass spectrometry (HRMS).

- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

- Crystallization conditions : Optimize solvent polarity to stabilize specific conformers for X-ray analysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates .

- Spill management : Absorb small spills with inert materials (e.g., vermiculite); large spills require evacuation and professional cleanup .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

Variability often stems from impurity profiles or kinetic vs. thermodynamic product ratios . Solutions include:

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .

- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., pH, agitation rate) affecting consistency .

- Purification optimization : Gradient elution in preparative HPLC with C18 columns improves separation of stereoisomers .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Chromatography : HPLC-DAD (Diode Array Detection) for purity assessment (λ = 280 nm).

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for structural elucidation; compare shifts with reference libraries .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers address low reproducibility of in vitro bioactivity assays for this compound?

Methodological Answer:

Reproducibility issues may arise from compound aggregation or solvent-DMSO interactions . Mitigation strategies:

- Critical micelle concentration (CMC) testing : Use dynamic light scattering (DLS) to detect aggregation artifacts.

- Solvent controls : Limit DMSO to ≤0.1% v/v and include vehicle-only controls in assays .

- Dose-response validation : Replicate experiments across independent labs using standardized cell lines (e.g., HEK293 vs. CHO-K1) .

Basic: What literature sources are authoritative for studying this compound?

Methodological Answer:

-

Primary sources : Peer-reviewed journals (e.g., Journal of Natural Products, Tetrahedron) with synthetic or pharmacological focus.

-

Databases : SciFinder, Reaxys for reaction pathways; PubChem for physicochemical data .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Avoid unreliable sources : Exclude non-peer-reviewed platforms (e.g., ) per academic standards .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolism prediction.

- ADMET profiling : SwissADME or pkCSM for bioavailability, logP, and blood-brain barrier permeability .

- Validation : Compare in silico results with in vivo rodent studies for clearance and half-life .

Basic: What are the ethical guidelines for citing prior research on this compound?

Methodological Answer:

- Attribution : Cite original synthetic protocols or bioactivity studies using ACS or RSC citation styles.

- Data integrity : Avoid "cherry-picking" data; disclose conflicting results (e.g., failed replications) .

- Copyright compliance : Obtain permissions for reproduced figures or spectra .

Advanced: How can interdisciplinary approaches (e.g., chemical biology, metabolomics) enhance research on this compound?

Methodological Answer:

- Chemical biology : Use click chemistry (e.g., CuAAC) to tag the compound for target identification in live cells.

- Metabolomics : LC-MS/MS-based profiling to map endogenous metabolite perturbations in treated cell lines .

- Collaborative frameworks : Partner with computational chemists for QSAR modeling or with pharmacologists for in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.